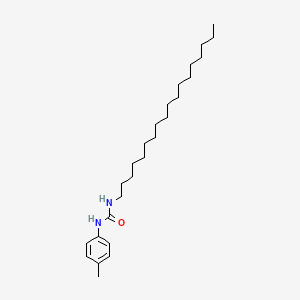

N-(4-Methylphenyl)-N'-octadecylurea

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-octadecylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-26(29)28-25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUBGRZSKZFJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304122 | |

| Record name | N-(4-Methylphenyl)-N'-octadecylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38428-70-5 | |

| Record name | NSC164274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)-N'-octadecylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-N’-octadecylurea typically involves the reaction of 4-methylphenyl isocyanate with octadecylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

4-Methylphenyl isocyanate+Octadecylamine→N-(4-Methylphenyl)-N’-octadecylurea

Industrial Production Methods: In an industrial setting, the synthesis of N-(4-Methylphenyl)-N’-octadecylurea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylphenyl)-N’-octadecylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Modulation of Protein Phosphatase 2A (PP2A)

Recent studies have identified N-(4-Methylphenyl)-N'-octadecylurea as a modulator of PP2A, a crucial enzyme involved in various cellular processes. The compound has shown promise in treating neurological disorders and metabolic syndromes by influencing the methylation status of PP2A.

- Mechanism of Action : The compound selectively inhibits the activity of PP2A methyltransferase and promotes demethylation, which is vital for regulating cellular signaling pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Case Study : A patent describes the use of this compound in formulations designed to treat conditions characterized by abnormal PP2A activity, demonstrating its therapeutic potential in managing neurodegenerative disorders .

Antidiabetic Properties

This compound has been investigated for its antidiabetic effects. Animal studies indicate that it can significantly reduce blood glucose levels and improve glucose tolerance.

- Experimental Results : In a study involving obese mice, administration of the compound resulted in a reduction of non-fasted blood glucose levels by approximately 30%, showcasing its potential as an antidiabetic agent .

Thermal Paper Development

The compound has been explored as a green developer for heat-sensitive layers in thermal paper. Its properties allow for effective color development upon exposure to heat, making it suitable for applications in printing technologies.

- Performance Metrics : The effectiveness of this compound was compared with traditional developers, showing comparable or superior performance in terms of print density and thermal stability .

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that allow for the efficient assembly of its molecular structure.

Synthetic Pathways

- Ugi Reaction : One notable synthetic route employs the Ugi reaction, which facilitates the formation of urea derivatives through a one-pot condensation process involving amines, isocyanides, and carboxylic acids .

- Characterization Techniques : The compound has been characterized using various analytical techniques including NMR spectroscopy, FTIR, and mass spectrometry to confirm its structure and purity .

Data Summary Tables

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N’-octadecylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea functional group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The long alkyl chain can also interact with hydrophobic regions of proteins, affecting their structure and function.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

N-(4-Cyanophenyl)-N'-phenylurea (CymitQuimica, 2025)

- Structure: Features a cyano (CN) group on the phenyl ring and a shorter phenyl substituent instead of the octadecyl chain.

- Molecular Formula : C₁₄H₁₁N₃O (MW: 237.26 g/mol).

- Key Differences: The cyano group increases polarity compared to the methyl group in N-(4-Methylphenyl)-N'-octadecylurea, likely enhancing solubility in polar solvents. The absence of a long alkyl chain reduces hydrophobicity, impacting applications in lipid membranes or sustained-release formulations.

- Applications : Used in agrochemicals and pharmaceuticals due to its hydrogen-bonding capacity .

N-[1-(4-Methylphenyl)-2-oxopyrrolidin-3-yl]-N'-phenylurea

- Structure: Incorporates a pyrrolidinone ring fused to the 4-methylphenyl group, adding conformational rigidity.

- The phenyl group instead of octadecyl limits hydrophobic interactions but may enhance π-π stacking .

Hydrogen Bonding and Crystal Packing

Imidazole-4-imine Analogs ()

- Structure : Halophenyl-substituted imidazole-imines with 4-methylphenyl groups.

- Findings :

- Weak C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds dominate crystal packing, forming infinite chains.

- Dihedral angles between aryl rings (~56°) indicate significant molecular twisting, a feature that may also occur in this compound due to steric bulk.

- Comparison : Urea derivatives typically exhibit stronger N–H⋯O hydrogen bonds, which could lead to more robust crystalline networks than imidazole-imines .

Thermal Behavior and Phase Transitions

N-(4-Methylphenyl)formamide ()

- Structure : Formamide analog with a 4-methylphenyl group.

- Findings :

- Exhibits phase transitions under thermal stress, transitioning from disordered to ordered states.

- The methyl group stabilizes the crystal lattice via C–H⋯π interactions.

- Comparison : Urea derivatives like this compound may exhibit higher thermal stability due to stronger intermolecular hydrogen bonds, though the long alkyl chain could introduce conformational flexibility, affecting phase behavior .

Q & A

Q. What are the recommended synthetic routes for N-(4-Methylphenyl)-N'-octadecylurea, and how can reaction conditions be optimized?

this compound can be synthesized via coupling reactions between 4-methylphenyl isocyanate and octadecylamine. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reactivity .

- Catalysts : Use coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) to enhance yield under cold conditions (~0–5°C) .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) isolates the product.

Q. How can structural characterization be performed for this compound?

- NMR spectroscopy : 1H and 13C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methyl groups) confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~459.4).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous urea derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Poor in water; soluble in DMSO, chloroform, or THF. Critical micelle concentration (CMC) studies in aqueous buffers can assess aggregation behavior.

- Stability : Store under inert gas (N2/Ar) at −20°C to prevent hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the supramolecular assembly of this compound?

Q. What strategies resolve contradictions in bioactivity data for urea derivatives like this compound?

- Dose-response assays : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Enzyme inhibition studies : Use fluorescence-based assays (e.g., trypsin-like proteases) to compare IC50 values with structurally similar compounds (e.g., N-(4-methylbenzoyl)-N’-arylthioureas) .

- Control experiments : Rule out aggregation-induced artifacts via dynamic light scattering (DLS) .

Q. How does the alkyl chain length (e.g., octadecyl vs. shorter chains) influence the biological activity of arylurea compounds?

- Membrane permeability : Longer chains (C18) enhance lipophilicity, improving cellular uptake (measured via logP values).

- Target engagement : Compare binding affinities using surface plasmon resonance (SPR) for lipid-associated targets (e.g., membrane-bound enzymes) .

Q. What analytical methods quantify environmental persistence of this compound?

- High-resolution LC-MS/MS : Detect degradation products in soil/water matrices.

- QSAR modeling : Predict half-life (t1/2) and bioaccumulation potential based on octanol-water partition coefficients (log Kow) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.